(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine
Description
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHWYYMKYZFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676445 | |
| Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874821-50-8 | |
| Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 5-chloro-2-nitrobenzotrifluoride with methanamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various medical conditions.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications in manufacturing processes .
Mechanism of Action
The mechanism of action of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, focusing on substituent variations, synthesis routes, and pharmacological relevance.
Table 1: Comparative Analysis of Methanamine Derivatives
Structural and Electronic Differences
- Substituent Effects: The trifluoromethoxy group (-OCF3) in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy (-OCH3) or difluoromethoxy (-OCF2H) groups . Heterocyclic Variations: Thiophene- or pyridine-containing analogs (e.g., ) exhibit distinct electronic profiles. Thiophene’s sulfur atom increases π-electron density, while pyridine’s nitrogen atom creates a polarized aromatic system, altering solubility and target interactions .
Key Research Findings
Metabolic Stability : The -OCF3 group in the target compound reduces CYP450-mediated oxidation, extending half-life compared to -OCH3 analogs .
SAR Insights :
- Chlorine at the 5-position (vs. 3- or 4-position) optimizes steric complementarity in bacterial enzyme binding pockets (per antituberculosis studies) .
- Pyridine-based methanamines () show enhanced solubility but reduced blood-brain barrier permeability compared to phenyl derivatives.
Toxicity Considerations: Limited toxicology data exist for the target compound, though structurally related amines (e.g., ) warrant caution due to unstudied hazards.
Biological Activity
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a chloro and a trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Chloro Group: Enhances the compound's reactivity and binding affinity to biological targets.
- Trifluoromethoxy Group: Increases lipophilicity, potentially improving bioavailability.
The mechanism of action involves the interaction of this compound with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as cytotoxicity against cancer cells.
1. Cytotoxicity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values as low as 1.5 µM against human colon cancer cells (SW480 and SW620) and prostate cancer cells (PC3) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Derivative 1 | SW480 | 1.5 ± 0.72 | High |
| Derivative 2 | SW620 | 7.6 ± 1.75 | Moderate |
| Derivative 3 | PC3 | 24% reduction | Low |
The cytotoxic effects are attributed to several mechanisms:
- Induction of Apoptosis: Flow cytometry analyses have indicated that these compounds can induce late apoptosis in cancer cells, significantly reducing cell viability .
- Inhibition of Cell Proliferation: The compounds inhibit the growth of tumor cells more effectively than traditional chemotherapeutics like cisplatin .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of derivatives based on this compound, revealing that certain modifications led to enhanced cytotoxicity against colon cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard treatments .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of this compound, demonstrating its potential as a lead compound in drug discovery for targeting specific pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine?
- Methodology :
- Nucleophilic substitution : React 5-chloro-2-(trifluoromethoxy)benzyl chloride with ammonia or ammonium hydroxide under controlled pH (8–10) in tetrahydrofuran (THF) at 50–60°C for 24–48 hours. Monitor progress via thin-layer chromatography (TLC) .
- Reductive amination : Use 5-chloro-2-(trifluoromethoxy)benzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol at room temperature. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations :
- Protect the amine group during synthesis to avoid side reactions.
- Use triethylamine as a base to neutralize HCl byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- Primary Methods :
- Advanced Options :
- X-ray crystallography for absolute configuration determination (requires high-purity crystals) .
Q. What are the known safety and handling protocols for this compound?
- Toxicology : Limited data; assume acute toxicity. Use fume hoods, gloves, and goggles .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize low yields during the amination step?
- Methodology :
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) or enzymatic catalysts for improved efficiency.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus THF. DMF may enhance reaction rates at 80°C .
- Temperature control : Gradual heating (ramp to 60°C over 2 hours) reduces side reactions.
- Data Analysis :
- Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent ratio).
Q. How to resolve discrepancies in NMR data across studies?
- Approach :
- Solvent effects : Compare spectra in CDCl vs. DMSO-d; trifluoromethoxy groups may show splitting in polar solvents .
- Impurity profiling : Run HPLC-MS to detect byproducts (e.g., oxidation of the amine to nitrile).
- Referencing : Cross-check with PubChem or CAS spectra (e.g., InChI=1S/C8H7ClF3NO) .
Q. What computational methods predict the compound’s reactivity in drug design?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.
- Molecular docking : Screen against serotonin receptors (5-HT) using AutoDock Vina; the trifluoromethoxy group enhances binding via hydrophobic interactions .
- Validation :
- Compare computational results with experimental IC values from receptor assays.
Data Contradiction Analysis
Q. Conflicting reports on stability under acidic conditions: How to validate?
- Experimental Design :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
